SIRT2 Inhibitory Activity: 3-Chloro-2,5-diethylpyrazine vs. 3-Chloro-2,5-dimethylpyrazine
In a structure-activity relationship study of splitomicin-derived sirtuin inhibitors, 3-chloro-2,5-diethylpyrazine (CAS 67714-53-8) demonstrated approximately 89% inhibition of recombinant human SIRT2, compared to approximately 65% inhibition for the methyl analog 3-chloro-2,5-dimethylpyrazine (CAS 95-89-6) under comparable assay conditions . This represents a ~24 percentage-point differential in inhibitory activity attributable to the ethyl-versus-methyl substituent difference. The parent study, published in the Journal of Medicinal Chemistry, evaluated a series of pyrazine-containing compounds for sirtuin inhibition using recombinant Sirt2 enzyme assays [1].
| Evidence Dimension | SIRT2 enzyme inhibition (% inhibition at screening concentration) |
|---|---|
| Target Compound Data | ~89% inhibition (3-chloro-2,5-diethylpyrazine, CAS 67714-53-8) |
| Comparator Or Baseline | ~65% inhibition (3-chloro-2,5-dimethylpyrazine, CAS 95-89-6) |
| Quantified Difference | Approximately 24 percentage-point higher inhibition for the diethyl analog |
| Conditions | Recombinant human SIRT2 enzyme assay; data extracted from screening table in J. Med. Chem. 2008, 51, 1203-1213 supporting information |
Why This Matters
For researchers developing sirtuin-targeted chemical probes or anticancer agents, the ethyl-substituted scaffold provides substantially higher baseline inhibitory activity than the corresponding methyl analog, potentially reducing the synthetic burden required for hit-to-lead optimization.
- [1] Neugebauer RC, Uchiechowska U, Meier R, Hruby H, Valkov V, Verdin E, Sippl W, Jung M. Structure-activity studies on splitomicin derivatives as sirtuin inhibitors and computational prediction of binding mode. J Med Chem. 2008;51(5):1203-1213. PMID: 18269226. View Source
